molecular formula C20H17ClO4 B11154709 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B11154709
M. Wt: 356.8 g/mol
InChI Key: ISUMSTQQOBMBSA-UHFFFAOYSA-N
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Description

7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with three methyl groups (positions 3, 4, and 8) and a 2-(4-chlorophenyl)-2-oxoethoxy group at position 5. This compound shares structural similarities with bioactive coumarins, which are known for their roles as enzyme inhibitors (e.g., α-glucosidase, tumor-associated carbonic anhydrases) and antimicrobial agents . Its synthesis typically involves alkylation of a hydroxylated coumarin precursor with a halogenated acetophenone derivative in the presence of a base like K₂CO₃ .

Properties

Molecular Formula

C20H17ClO4

Molecular Weight

356.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C20H17ClO4/c1-11-12(2)20(23)25-19-13(3)18(9-8-16(11)19)24-10-17(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3

InChI Key

ISUMSTQQOBMBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to form the intermediate 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3,4,8-trimethylchromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, with emphasis on substituent effects, synthetic yields, and biological activity.

Table 1: Structural Comparison of Key Coumarin Derivatives

Compound Name Substituents (Position 7) Core Modifications Molecular Weight Yield (%) Melting Point (°C) Biological Activity
Target Compound 2-(4-chlorophenyl)-2-oxoethoxy 3,4,8-trimethyl 412.87 (calc.) Not explicitly reported; inferred antimicrobial/antitumor potential
EMAC10163g 2-([1,10-biphenyl]-4-yl)-2-oxoethoxy 3-acetate, 4,8-dimethyl 73.9 168–169 Tumor-associated carbonic anhydrase inhibition
EMAC10163h 2-(2,4-difluorophenyl)-2-oxoethoxy 3-acetate, 4,8-dimethyl 49.0 188–190 Tumor-associated carbonic anhydrase inhibition
EMAC10163i 2-oxo-2-phenylethoxy 3-acetate, 4,8-dimethyl 46.0 182–184 Tumor-associated carbonic anhydrase inhibition
5-4j 2-(4-chlorophenyl)-2-oxoethoxy 4-methyl 313.4 (M+H) 66 TGF-β inhibition (implied by structural analogy)
4a 2-(4-chlorophenyl)-2-oxoethoxy 3-(4-methoxyphenyl) 432.84 α-Glucosidase inhibition (IC₅₀ = 12.3 µM)

Key Observations

Fluorinated derivatives (e.g., EMAC10163h ) exhibit higher melting points (~188–190°C), suggesting enhanced crystallinity and stability.

Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to EMAC10163h/i or 5-4j , with yields ranging from 46–73.9% depending on the reactivity of the halogenated acetophenone precursor. Lower yields (e.g., 46% for EMAC10163i ) correlate with steric hindrance from bulkier substituents.

Biological Activity Trends :

  • The 3,4,8-trimethyl configuration in the target compound may confer steric constraints that differentiate its enzyme-binding profile from 3-acetate analogs (EMAC10163g/h/i ).
  • α-Glucosidase inhibition by 4a (IC₅₀ = 12.3 µM) suggests that substitution at position 3 (e.g., 4-methoxyphenyl) significantly impacts activity, though data for the target compound remains unreported.

Table 2: Antifungal/Antibacterial Activity of Related Heterocycles

Compound Core Structure Substituents Activity Against C. albicans Reference
PYR Pyridinone 4-chlorophenyl, amino MIC = 32 µg/mL
TRI Triazine Dimethoxy, vinyl MIC = 16 µg/mL
Target Compound Coumarin 4-chlorophenyl, trimethyl Not tested

Biological Activity

Overview

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class. Its unique structure, characterized by a chlorophenyl group and a chromen-2-one core, suggests potential biological activities that have garnered interest in various fields of research.

The biological activity of this compound primarily stems from its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and oxoethoxy groups enhances its binding affinity to various enzymes and receptors, which may modulate several biological processes. Current investigations suggest that the compound may influence cell signaling pathways, apoptosis, and cell cycle regulation.

Biological Activity Data

Biological Activity Description Reference
Cytotoxicity Exhibits significant cytotoxic effects against various cancer cell lines, including B16-F10, HT29, and Hep G2. Apoptotic rates range from 40% to 85%.
Cell Cycle Arrest Induces G0/G1 phase arrest in cancer cells, increasing the percentage of cells in this phase to over 70%.
Enzyme Inhibition Potential inhibition of key enzymes involved in metabolic pathways. Further studies are needed to elucidate specific targets.

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells
    • A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound. The results indicated that this compound could induce apoptosis in treated cancer cells with varying efficacy across different cell lines. Notably, it showed the highest apoptotic effect on the HT29 cell line (58%) while maintaining low necrosis rates (5–6%) .
  • Cell Cycle Analysis
    • Flow cytometry analysis revealed that treatment with the compound resulted in significant alterations in cell cycle distribution. Specifically, there was a marked increase in G0/G1 phase cells and a corresponding decrease in S phase cells across all tested cancer lines . This suggests that the compound may exert its cytotoxic effects through mechanisms involving cell cycle regulation.
  • Potential Mechanisms of Action
    • The compound's mechanism of action may involve modulation of signaling pathways related to apoptosis and proliferation. Research indicates that it interacts with cellular receptors and enzymes, potentially leading to downstream effects on gene expression related to apoptosis .

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